N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuran ring, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under reflux conditions.
Introduction of the Hydroxyethoxy Group: The next step involves the introduction of the hydroxyethoxy group. This can be done by reacting the tetrahydrofuran derivative with ethylene oxide in the presence of a base such as sodium hydroxide.
Attachment of the Benzamide Moiety: The final step involves the attachment of the benzamide moiety. This can be achieved by reacting the intermediate compound with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new amides or thioethers.
Scientific Research Applications
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The trifluoromethyl group and the hydroxyethoxy moiety play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methylbenzamide: This compound is similar in structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-chlorobenzamide: This compound contains a chlorine atom instead of the trifluoromethyl group, which can affect its reactivity and interactions with molecular targets.
Uniqueness
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs. Additionally, the combination of the tetrahydrofuran ring and the hydroxyethoxy moiety provides a versatile framework for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c16-15(17,18)12-3-1-11(2-4-12)13(21)19-9-14(23-8-6-20)5-7-22-10-14/h1-4,20H,5-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJHNFJINEZNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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